molecular formula C17H26ClNO5S B3081746 5-Hydroxy-clethodim Sulfoxide CAS No. 111031-08-4

5-Hydroxy-clethodim Sulfoxide

Cat. No. B3081746
CAS RN: 111031-08-4
M. Wt: 391.9 g/mol
InChI Key: HCOUNBHCRODVOL-IWQANLMDSA-N
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Description

5-Hydroxy-clethodim Sulfoxide is an impurity of Clethodim, a post-emergent herbicide . It has a molecular formula of C17H26ClNO5S and a molecular weight of 391.91 .

Scientific Research Applications

1. Environmental Behavior and Detection

Clethodim and its oxidation metabolites, including clethodim sulfoxide, have been studied for their behavior in environmental ecosystems. A study developed a method for determining clethodim and its metabolites in soil and plants using liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This research is crucial for understanding the environmental fate of these compounds, including 5-hydroxy-clethodim sulfoxide, in agricultural settings (You, Liang, & Liu, 2014).

2. Agricultural Residue Analysis

Another research focus is the determination of clethodim and its oxidation metabolites in agricultural products. For instance, a method was developed for the determination of clethodim sulfoxide in crops, which is essential for ensuring food safety and compliance with regulatory standards (Ishimitsu et al., 2001).

3. Photodegradation Studies

Studies on the photodegradation of clethodim in aqueous media have identified various byproducts, including clethodim sulfoxide. This research provides insights into the environmental impact and breakdown products of clethodim under different conditions (Sevilla-Morán et al., 2010).

4. Herbicide Degradation in Water Treatment

Research on clethodim degradation in chlorinated water, simulating tap water treatment, has shown that the main degradation process involves oxidation to sulfoxide. Such studies are critical in understanding how herbicides like clethodim behave in water treatment processes (Sandín-España, Magrans, & García-Baudín, 2005).

5. Metabolism in Plants

The metabolic profile and behavior of clethodim and its metabolites, including clethodim sulfoxide, in plants during growth and processing have also been investigated. This research is significant for understanding the residue dynamics and safety of these compounds in the food chain (Jankowska, Kaczyński, & Łozowicka, 2020).

Mechanism of Action

Target of Action

5-Hydroxy-clethodim Sulfoxide, a derivative of Clethodim, primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids , which are essential components of plant cell membranes .

Mode of Action

The compound exhibits its herbicidal activity by inhibiting ACCase . This inhibition disrupts the normal biosynthesis of fatty acids, leading to a deficiency in necessary components for plant growth and development .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting ACCase, the compound disrupts this pathway, leading to a halt in the production of essential fatty acids. This disruption can have downstream effects on various cellular processes that rely on these fatty acids, including the formation and maintenance of cell membranes .

Pharmacokinetics

The pharmacokinetics of Clethodim, the parent compound of this compound, has been studied in rats . Oral absorption was found to be high (88-95%), and elimination was rapid, with 94-98% of the administered dose excreted within 48 hours . The principal route of excretion was the urine (87-93%), and a smaller percentage of the radioactivity (9-17%) was eliminated in the faeces . These findings suggest that this compound may have similar ADME properties, although specific studies on this compound are needed to confirm this.

Result of Action

The inhibition of ACCase by this compound leads to a disruption in the biosynthesis of fatty acids . This disruption can result in a range of molecular and cellular effects, including inhibited germination and root growth, as well as changes in the enzymatic activity of certain enzymes . These effects can ultimately lead to the death of the plant, demonstrating the compound’s effectiveness as a herbicide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a herbicide can vary depending on the specific plant species and its stage of growth . Additionally, environmental conditions such as temperature, humidity, and soil type can also impact the compound’s action, efficacy, and stability.

properties

IUPAC Name

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3,5-dihydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO5S/c1-4-13(19-24-8-6-7-18)16-14(20)10-17(22,11-15(16)21)9-12(3)25(23)5-2/h6-7,12,20,22H,4-5,8-11H2,1-3H3/b7-6+,19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOUNBHCRODVOL-IWQANLMDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NOCC=CCl)C1=C(CC(CC1=O)(CC(C)S(=O)CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)(CC(C)S(=O)CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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